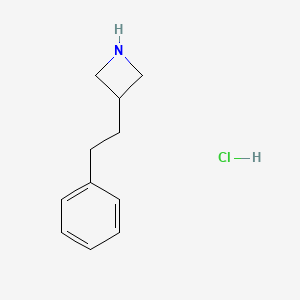

3-(2-Phenylethyl)azetidine hydrochloride

Descripción general

Descripción

3-(2-Phenylethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2095250-33-0 . It has a molecular weight of 197.71 . The compound is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of 3-(2-Phenylethyl)azetidine hydrochloride is C11H16ClN. The InChI Code is 1S/C11H15N.ClH/c1-2-4-10 (5-3-1)6-7-11-8-12-9-11;/h1-5,11-12H,6-9H2;1H .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions due to the high ring strain .Physical And Chemical Properties Analysis

3-(2-Phenylethyl)azetidine hydrochloride is a powder at room temperature . It has a molecular weight of 197.71 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2-Phenylethyl)azetidine hydrochloride: is a valuable compound in medicinal chemistry due to its four-membered azetidine ring, which is known for its considerable ring strain. This strain facilitates bond functionalization, making it a useful scaffold for developing new pharmaceuticals . The compound’s stability compared to related aziridines allows for facile handling and unique reactivity under appropriate conditions, which is crucial in drug synthesis and discovery.

Agriculture

In the agricultural sector, azetidine derivatives, including 3-(2-Phenylethyl)azetidine hydrochloride , can be explored for their potential use in crop protection and growth regulation. The reactivity of the azetidine ring might be harnessed to create novel compounds that could act as pesticides or herbicides, offering new tools for farmers to protect their crops from pests and diseases .

Material Science

The unique properties of azetidines are being investigated for their applications in material science. 3-(2-Phenylethyl)azetidine hydrochloride could be used as a monomer in polymerization processes to create new materials with specific mechanical and chemical properties. Its incorporation into polymers could lead to the development of innovative materials for various industrial applications .

Environmental Science

Environmental science can benefit from the use of 3-(2-Phenylethyl)azetidine hydrochloride in the synthesis of compounds that are environmentally friendly and sustainable. Researchers are looking into azetidine-based compounds for their potential in creating biodegradable materials, which can help reduce pollution and promote a more sustainable approach to material production .

Biochemistry

In biochemistry, 3-(2-Phenylethyl)azetidine hydrochloride serves as a building block for polyamines through anionic and cationic ring-opening polymerization. These polyamines have important applications, such as in the creation of antibacterial coatings, CO2 adsorption, and non-viral gene transfection, which are significant in medical and environmental contexts .

Pharmacology

The pharmacological applications of 3-(2-Phenylethyl)azetidine hydrochloride are vast, with its derivatives being studied for their neuroprotective effects. For instance, azetidine derivatives have shown promise in in vitro studies for anti-inflammatory effects on microglia, which could lead to new treatments for neurodegenerative diseases .

Safety and Hazards

This compound has been classified as potentially causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and washing with plenty of soap and water if it comes into contact with skin .

Direcciones Futuras

Mecanismo De Acción

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. For 3-(2-Phenylethyl)azetidine hydrochloride, these factors could include pH, temperature, and the presence of other molecules in the biological system . Understanding these factors is important for optimizing the use of this compound in a therapeutic context.

Propiedades

IUPAC Name |

3-(2-phenylethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)6-7-11-8-12-9-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLUGCZJSXSXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenylethyl)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4-[(2-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1485193.png)

![4-(4-Morpholinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485194.png)

![2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485195.png)

amine hydrochloride](/img/structure/B1485205.png)

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485209.png)

![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485213.png)

![4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485214.png)

amine hydrochloride](/img/structure/B1485215.png)